Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate
Description
Structure and Synthesis Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-yl)acrylate is a pyridine-derived acrylate ester featuring a bromo substituent at position 5, a methoxy group at position 2, and an amino group at position 4 (Figure 1). It is synthesized via a Heck-type coupling reaction between 5-bromo-3-iodo-2-methoxypyridin-4-amine and ethyl acrylate under palladium catalysis, followed by purification using Biotage column chromatography (DCM, 100%), yielding a colorless solid (62% yield) .
Properties
Molecular Formula |
C11H13BrN2O3 |
|---|---|
Molecular Weight |
301.14 g/mol |
IUPAC Name |
ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C11H13BrN2O3/c1-3-17-9(15)5-4-7-10(13)8(12)6-14-11(7)16-2/h4-6H,3H2,1-2H3,(H2,13,14)/b5-4+ |
InChI Key |
GNTRMANIVQAGSJ-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=CN=C1OC)Br)N |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CN=C1OC)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom to the pyridine ring.
Amination: Substitution of a hydrogen atom with an amino group.
Methoxylation: Introduction of a methoxy group.
Esterification: Formation of the ethyl ester group.
Aldol Condensation: Formation of the acrylate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while substitution may produce various substituted pyridine derivatives.
Scientific Research Applications
Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Positional Isomers
Ethyl (E)-3-(2-amino-5-bromopyridin-3-yl)acrylate (CAS 943419-35-0)
- Molecular Formula : C₁₀H₁₁BrN₂O₂.
- Molecular Weight : 286.13 g/mol.
- Key Differences: Amino group at position 2 instead of 4.
Ethyl (E)-3-(5-bromo-2-methoxypyridin-3-yl)acrylate
- Molecular Formula: C₁₁H₁₂BrNO₃.
- Molecular Weight : 286.125 g/mol.
- Implications: Lower solubility in polar solvents compared to the amino-substituted analog .
Functional Group Variations
Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate
- Molecular Formula : C₁₄H₁₈O₅.
- Molecular Weight : 266.29 g/mol.
- Key Differences : Replaces pyridine with a trimethoxyphenyl ring.
Data Tables
Table 2. Physicochemical Properties
Research Findings and Implications
- Hydrogen Bonding: The amino group in the target compound facilitates intermolecular interactions, critical for crystal engineering and biological activity .
- Synthetic Versatility: Bromo and methoxy groups enable diverse functionalization (e.g., Suzuki coupling in ), while amino groups direct regioselectivity in cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
